

CAS number and molecular structure of 4-Fluoro-2-nitroanisole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluoro-2-nitroanisole

Cat. No.: B1348801

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A Comprehensive Technical Guide to 4-Fluoro-2-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-nitroanisole, identified by CAS number 445-83-0, is a pivotal chemical intermediate with significant applications in the pharmaceutical, agrochemical, and materials science sectors.^{[1][2]} Its unique molecular architecture, featuring a benzene ring substituted with fluoro, nitro, and methoxy groups, provides a versatile platform for the synthesis of complex organic molecules. This guide offers an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and highlights its role in modern chemical research and development.

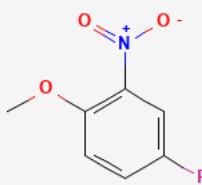
Chemical Identity and Properties

4-Fluoro-2-nitroanisole is an aromatic nitro compound that typically appears as a light orange to yellow or green crystalline solid.^[1] The presence of an electron-withdrawing nitro group and a fluorine atom, combined with an electron-donating methoxy group, dictates its reactivity, particularly in electrophilic substitution reactions.^[2] The nitro group can be readily reduced to an amino group, further expanding its synthetic utility.

Molecular Structure

- IUPAC Name: 4-fluoro-1-methoxy-2-nitrobenzene[3]
- Synonyms: 4-Fluoro-1-methoxy-2-nitrobenzene[1]
- Molecular Formula: C₇H₆FNO₃[1][3]
- SMILES:COc1ccc(F)cc1--INVALID-LINK--=O[3]
- InChI Key:FWLPYISRFBKEKV-UHFFFAOYSA-N[3]

The molecular structure of **4-Fluoro-2-nitroanisole** is depicted below:



Physicochemical Data

The key quantitative properties of **4-Fluoro-2-nitroanisole** are summarized in the table below for easy reference.

Property	Value	References
CAS Number	445-83-0	[1] [3]
Molecular Weight	171.13 g/mol	[1] [3]
Appearance	Light orange to yellow to green powder/crystal	[1]
Melting Point	61 - 65 °C	[1] [2]
Purity	≥98.0% (GC)	
PubChem CID	565656	[1] [3]

Synthesis of 4-Fluoro-2-nitroanisole

The synthesis of **4-Fluoro-2-nitroanisole** can be achieved through the nucleophilic aromatic substitution of 2,4-difluoro-1-nitrobenzene with methanol in the presence of a strong base.

Experimental Protocol

This protocol is adapted from a patented synthesis method for 4-fluoro-2-methoxy-1-nitrobenzene.

Materials:

- 2,4-difluoro-1-nitrobenzene (500 g)
- Toluene (500 ml)
- Methanol (100 ml)
- Potassium tert-butoxide (353 g)
- Water (1500 ml)
- Petroleum ether (1000 ml)
- Sodium chloride (50 g)

- Anhydrous sodium sulphate
- Round bottom flask (Clean and dry)
- Stirring apparatus
- Cooling bath (e.g., ice bath)

Procedure:

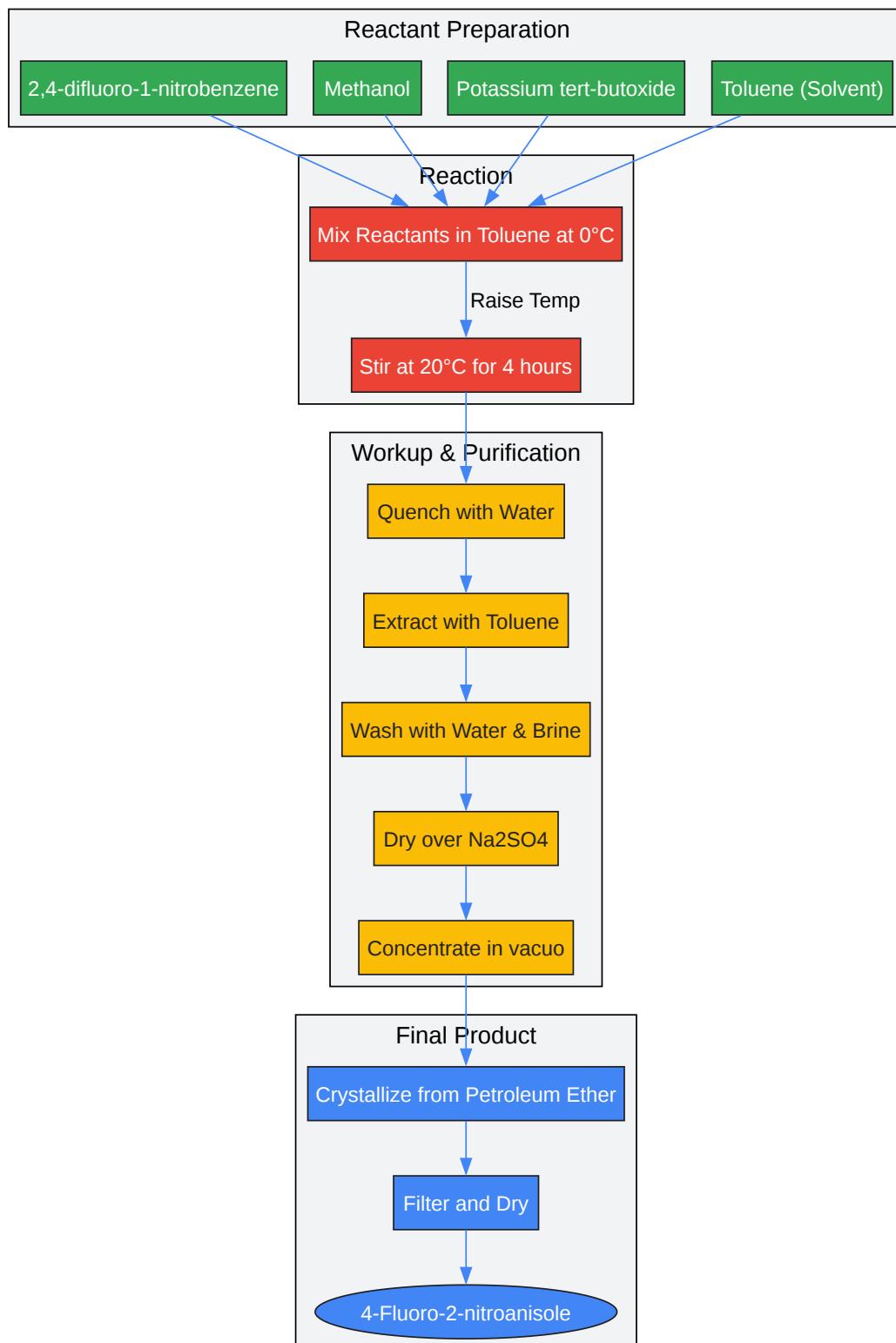
- Reaction Setup: Add toluene (500 ml) and 2,4-difluoro-1-nitrobenzene (500 g) to a clean, dry round bottom flask.
- Cooling: Cool the reaction mixture to 0°C using an ice bath.
- Methanol Addition: Slowly add methanol (100 ml) to the reaction mass while maintaining the temperature at 0°C.
- Base Addition: Add potassium tert-butoxide (353 g) to the reaction mixture in small portions (approximately 10 lots) at 0°C.
- Initial Stirring: Stir the reaction mass at 0°C for 15-30 minutes after the addition of the base is complete.
- Warming and Reaction: Raise the temperature to 20°C and continue stirring for 4 hours.
- Quenching: Decompose the reaction mass by carefully pouring it into water (1500 ml).
- Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with toluene.
- Washing: Combine the organic layers and wash sequentially with water (1000 ml) and then a brine solution (50 g NaCl in 500 ml water).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulphate. Distill off the solvent under vacuum.
- Crystallization and Isolation: Add petroleum ether (1000 ml) to the residue and cool the mixture to below 10°C. Stir for 30 minutes.

- **Filtration and Drying:** Filter the resulting solid and wash it with petroleum ether (200 ml). Dry the solid at 50-60°C for 3-5 hours to yield the final product.

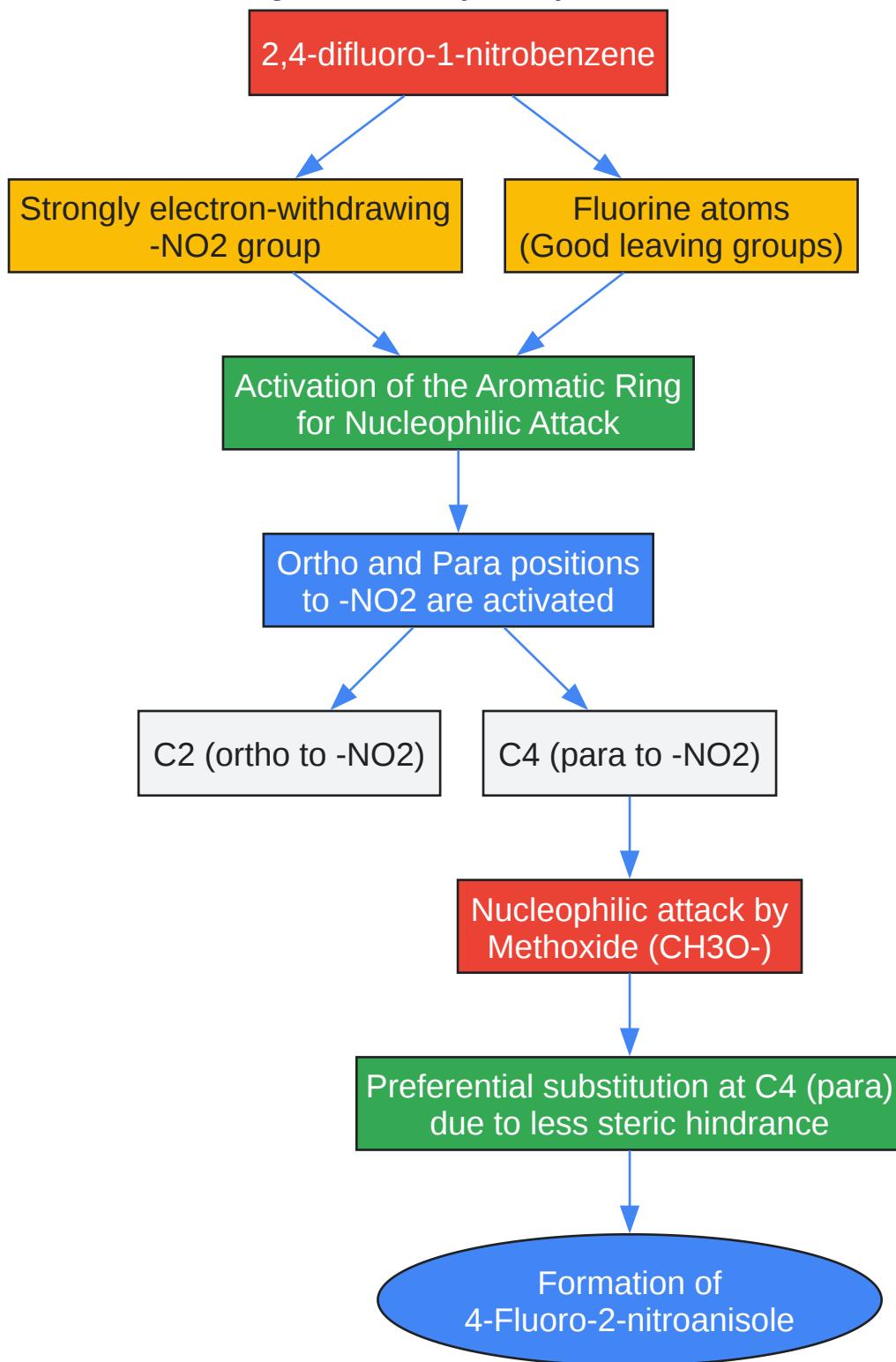
Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **4-Fluoro-2-nitroanisole**.

Synthesis Workflow of 4-Fluoro-2-nitroanisole



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